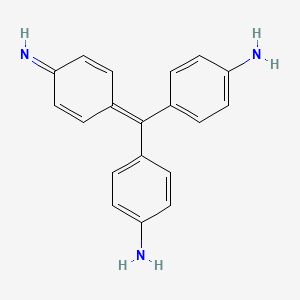

C.I. Basic Red 9

Cat. No. B1223075

Key on ui cas rn:

479-73-2

M. Wt: 287.4 g/mol

InChI Key: AFAIELJLZYUNPW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05413915

Procedure details

Two spots were prepared by manual streaking on a glass plate. The bottom layer of each spot consisted of 0.15 mL of a 4 mg/mL porcine 300 Bloom gelatin solution containing 1.2 mg/mL pararosaniline (PRA) reduced with solid sodium metabisulfite, spread over an area of 1100-1500 mm2. After drying in air for two hours, the second layer, containing the following materials, was deposited. 0.05 mL of fresh rat liver microsomes containing approximately 62 mg/mL protein was added to 0.30 mL of a sodium phosphate buffer solution (pH=7.4) containing 4 mg/mL porcine 300 Bloom gelatin, and admixed with 0.02 mL of a solution containing 3 mM MgCl2, 50 mM tris(hydroxymethyl-)aminomethane buffer (pH=7.4) and 15 mM KCl. To this solution was added 10.5 mg solid reduced nicotinamide adenine dinucleotide phosphate (NADPH). 0.25 mL of this material was deposited over an area of 1300-1700 mm2, completely covering the bottom layer, and was air dried for two hours. Subsequently, 0.05 mL of a 0.5 mg/mL solution of benzo(a)pyrene was applied to one of the spots. Within less than five minutes, violet color began to appear, and was well developed within twenty minutes. The untreated spot, to which no benzo(a)pyrene had been added, remained transparent and clear, with no apparent violet color.

Name

Identifiers

|

REACTION_CXSMILES

|

C1C([C:7]([C:15]2[CH:16]=[CH:17][C:18](N)=[CH:19][CH:20]=2)=[C:8]2[CH:14]=CC(=N)[CH:10]=[CH:9]2)=CC=C(N)C=1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>>[CH:20]1[C:15]2=[C:16]3[C:14]4[C:9]([CH:8]=[CH:7]2)=[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]2=[CH:7][C:8]=4[CH:9]=[CH:10][C:17]3=[CH:18][CH:19]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C(=C2C=CC(=N)C=C2)C=3C=CC(=CC3)N)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two spots were prepared by manual streaking on a glass plate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying in air for two hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the second layer, containing the following materials

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

0.05 mL of fresh rat liver microsomes containing approximately 62 mg/mL protein

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to 0.30 mL of a sodium phosphate buffer solution (pH=7.4)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 4 mg/mL porcine 300 Bloom gelatin

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 3 mM MgCl2, 50 mM tris(hydroxymethyl-)aminomethane buffer (pH=7.4) and 15 mM KCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this solution was added 10.5 mg solid reduced nicotinamide adenine dinucleotide phosphate (NADPH)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried for two hours

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Within less than five minutes

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was well developed within twenty minutes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The untreated spot, to which no benzo(a)pyrene had been added

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=C2C=CC=3C=C4C(=C5C=CC1=C2C53)C=CC=C4

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |